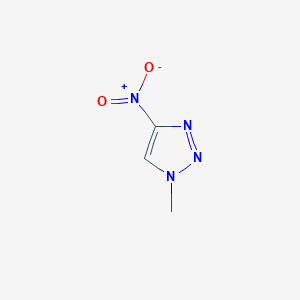

1-Methyl-4-nitro-1,2,3-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-nitrotriazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c1-6-2-3(4-5-6)7(8)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSICHXGTFGQSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-4-nitro-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 1-methyl-4-nitro-1,2,3-triazole. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Chemical Information

Chemical Structure:

This compound is a five-membered aromatic heterocycle substituted with a methyl group at the 1-position of the triazole ring and a nitro group at the 4-position.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data:

Quantitative data for this compound is summarized in the tables below. It is important to note that comprehensive experimental data for this specific compound is limited in publicly accessible literature.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 107945-66-4 | Chemical Abstracts Service |

| Molecular Formula | C₃H₄N₄O₂ | N/A |

| Molecular Weight | 128.09 g/mol | N/A |

| Appearance | Slightly yellow solid | US Patent US2013/116246 A1 |

Table 2: Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR | (500 MHz, CDCl₃) δ 8.34 (s, 1H), 4.26 (s, 3H) | US Patent US2013/116246 A1 |

Synthesis of this compound

The synthesis of this compound can be achieved through the methylation of 4-nitro-2H-1,2,3-triazole. This reaction typically yields a mixture of isomers, including 1-methyl-4-nitro-1H-1,2,3-triazole and 1-methyl-5-nitro-1H-1,2,3-triazole, which can be separated by chromatography.

Experimental Protocol: Synthesis and Purification

The following protocol is adapted from US Patent US2013/116246 A1.

Materials:

-

4-nitro-2H-1,2,3-triazole

-

Tetrahydrofuran (THF)

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Acetone

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a 100-mL single-neck round-bottomed flask containing 4-nitro-2H-1,2,3-triazole (2.0 g, 17.5 mmol) and THF (10 mL) at 0°C, add NaH (1.7 g, 35.0 mmol, 2.0 eq.).

-

Stir the mixture at 0°C for 15 minutes.

-

Add a solution of CH₃I (3.68 g, 26.3 mmol, 1.5 eq.) in acetone (40 mL).

-

Stir the resulting reaction mixture at room temperature for 2 hours.

-

Quench the reaction by adding water (20 mL) at 0°C.

-

Concentrate the mixture under reduced pressure.

-

Dilute the residue with dichloromethane (100 mL).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by silica-gel column chromatography, eluting with a 6:1 mixture of petroleum ether/ethyl acetate to afford 1-methyl-4-nitro-1H-1,2,3-triazole as a slightly yellow solid.

Experimental Workflow:

Caption: A logical workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Derivatives of 4-nitro-1,2,3-triazole are recognized for their potential applications in medicine, particularly as radiosensitizing agents.[1] While specific studies on the biological activity of this compound are not extensively documented, the mechanism of action for this class of compounds is generally understood to involve the selective sensitization of hypoxic tumor cells to radiation therapy.

Mechanism of Action as a Radiosensitizer:

Nitroaromatic compounds, including nitrotriazoles, are bioreductively activated under hypoxic conditions, which are characteristic of solid tumors. This process leads to the formation of reactive radical anions that can mimic the effects of oxygen, thereby "fixing" radiation-induced DNA damage and making it more difficult for cancer cells to repair. This ultimately enhances the cytotoxic effects of radiation on tumor cells while having a lesser impact on well-oxygenated normal tissues.

Potential Signaling Pathways Involved in Radiosensitization:

The efficacy of radiosensitizers is intrinsically linked to the cellular signaling pathways that govern DNA damage response, cell cycle progression, and apoptosis. While direct pathway analysis for this compound is not available, based on the known mechanisms of radioresistance, it is plausible that its activity could modulate key signaling cascades.

Caption: Hypothesized signaling pathways influenced by nitrotriazole-mediated radiosensitization.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The synthesis and handling of the described chemical should only be performed by qualified professionals in a laboratory setting with appropriate safety precautions. The biological activities and signaling pathways are based on existing knowledge of related compounds and require further experimental validation for this compound.

References

In-Depth Technical Guide to 1-methyl-4-nitro-1,2,3-triazole

CAS Number: 107945-66-4

This technical guide provides a comprehensive overview of 1-methyl-4-nitro-1,2,3-triazole, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis, and a summary of its thermodynamic characteristics.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 107945-66-4 | [2] |

| Molecular Formula | C₃H₄N₄O₂ | |

| Appearance | Slightly yellow solid | [1] |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.34 (s, 1H), 4.26 (s, 3H) | [1] |

Experimental Protocols

Synthesis of this compound[1]

A common method for the synthesis of this compound involves the methylation of 4(5)-nitro-1,2,3-triazole.

Materials:

-

4(5)-nitro-1,2,3-triazole

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF)

-

Mineral oil

-

Methyl iodide (CH₃I)

-

Acetone

-

Water

-

Dichloromethane

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a solution of 4(5)-nitro-1,2,3-triazole in a mixture of tetrahydrofuran and mineral oil at 0°C, add sodium hydride.

-

Stir the resulting mixture at 0°C for 15 minutes.

-

Add a solution of methyl iodide in acetone to the reaction mixture.

-

Allow the reaction to stir at room temperature for 2 hours.

-

Quench the reaction with water at 0°C.

-

Concentrate the mixture under reduced pressure.

-

Dilute the residue with dichloromethane and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a 6:1 mixture of petroleum ether and ethyl acetate to yield this compound.

Data Presentation

Thermodynamic Properties

A study by Kabo et al. investigated the thermodynamic properties of this compound (1MeT) using adiabatic calorimetry and the Knudsen effusion method.[2]

| Thermodynamic Property | Temperature Range (K) | Value |

| Heat Capacity (Cp,m) | 5 - 370 | Measured |

| Standard Enthalpy of Sublimation (ΔsubH°m) | 329 - 363 | Calculated |

| Standard Entropy of Sublimation (ΔsubS°m) | 329 - 363 | Calculated |

Note: The specific numerical values for heat capacity, enthalpy, and entropy of sublimation were determined in the cited research but are not fully detailed in the abstract.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activity, mechanism of action, or involvement in specific signaling pathways for this compound. While triazole derivatives, in general, are known to exhibit a wide range of biological activities, including antifungal and anticancer properties, the specific targets and pathways for this particular compound have not been elucidated in the reviewed literature.[3][4] The antifungal mechanism of some triazoles involves the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[4]

Further research is required to determine the specific biological targets and signaling pathways affected by this compound.

Visualizations

As no specific signaling pathways or complex experimental workflows involving this compound have been described in the available literature, a representative diagram illustrating a general synthesis workflow is provided below.

Caption: General workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Nitro-Substituted Triazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro-substituted triazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent and diverse biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of these compounds, with a focus on their roles as antimicrobial, antiparasitic, and antifungal agents. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in the field.

The primary mechanism underpinning the efficacy of many nitro-substituted triazoles is their function as prodrugs. The inert nitro group undergoes bioreductive activation within the target organism, a process often mediated by specific nitroreductase enzymes that are unique to the pathogen and absent in the host. This selective activation leads to the formation of cytotoxic reactive nitrogen species, which can induce widespread cellular damage, ultimately leading to cell death. In the context of antifungal activity, another key mechanism involves the inhibition of essential enzymes, such as lanosterol 14α-demethylase, which is crucial for fungal cell membrane integrity.

This guide will delve into these mechanisms, presenting the available quantitative data for specific compounds, outlining the experimental procedures used to elucidate these pathways, and providing clear visual representations of the molecular interactions and experimental workflows.

Data Presentation

The biological activity of nitro-substituted triazoles is quantified using various metrics, primarily the Minimum Inhibitory Concentration (MIC) for antibacterial and antifungal agents, and the half-maximal inhibitory concentration (IC50) for antiparasitic and enzymatic assays. The following tables summarize the reported activities of several nitro-substituted triazole compounds against a range of pathogens.

Table 1: Antitubercular Activity of Nitro-Substituted Triazoles against Mycobacterium tuberculosis

| Compound | Linker/Substitution | MIC (µg/mL) against H37Rv | MIC (µg/mL) against Drug-Resistant Strains | Selectivity Index (SI) | Reference |

| 5o | 2-mercapto-benzothiazinone tethered 1,2,3-triazole | 0.5 | - | >80 | [1] |

| 9a | Linker variant of 5o | 0.12 | 0.12-0.25 | >80 | [1] |

| 9d | Linker variant of 5o | 0.06 | 0.06-0.25 | >640 | [1][2] |

| Compound 2 | 3-nitrotriazole-based sulfonamide | 3.13 | - | - | [3] |

| Compound 4 | 3-nitrotriazole-based sulfonamide | 1.56 | - | - | [3] |

| Compound 7 | 3-nitrotriazole-based sulfonamide | 3.13 | - | - | [3] |

Table 2: Anti-Chagasic Activity of 3-Nitro-1H-1,2,4-triazole Derivatives against Trypanosoma cruzi

| Compound | Chemical Subclass | IC50 against Amastigotes (nM) | Selectivity Index (SI) | Potency vs. Benznidazole | Reference |

| Compound 1 | 3-nitrotriazole-based amine | 8 | 3615 | 254-fold more potent | [4] |

| Compound 2 | 3-nitrotriazole-based amide | 21 | 1485 | 98-fold more potent | [4] |

| Compound 3 | 3-nitrotriazole-based sulfonamide | 462 | 278 | 4.4-fold more potent | [4] |

| Compound 4 | 3-nitrotriazole-based sulfonamide | 10 | >2500 | 185-fold more potent | [4] |

| Compound 6 | 3-nitrotriazole-based sulfonamide | 28 | >1700 | 56-fold more potent | [5] |

| Compound 10 | 2-aminobenzothiazole derivative | 59 | >1700 | - | [5] |

| Compound 3 | 1-phenyl piperazine with p-trifluoromethyl | - | - | - | [6] |

| Compound 7 | 1-phenyl piperazine with p-chloro | - | - | - | [6] |

Table 3: Antifungal Activity of Nitro-Substituted Triazole Derivatives

| Compound Series | Target Organism | MIC Range (µg/mL) | Reference Drug | Reference |

| Nitrotriazole derivatives (5a-d, 5g) | Fluconazole-resistant fungi | - | Fluconazole | [7] |

| Triazoles with -NO2 at 7-position | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 | - | [8] |

| Nitrofuranyl methyleneamino triazolium bromide (II) | E. coli, S. aureus, K. pneumoniae, S. typhimurium, S. enteritidis | 0.039 - 1.25 | Ceftriaxone | [9] |

Core Mechanisms of Action

Bioreductive Activation by Nitroreductases

A predominant mechanism of action for nitro-substituted triazoles against bacteria and parasites is their bioreductive activation. This process is typically initiated by pathogen-specific nitroreductases, which are flavin-containing enzymes.

In Mycobacterium tuberculosis : The deazaflavin-dependent nitroreductase (Ddn) is a key enzyme responsible for activating nitro-containing drugs like delamanid and pretomanid.[10][11][12] This enzyme utilizes the cofactor F420 to reduce the nitro group of the triazole. This reduction generates reactive nitrogen species, including nitric oxide (NO).[13] These reactive species can lead to the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall, and induce a respiratory burst, ultimately leading to bacterial cell death. Several other nitroreductases, such as Rv2466c, which is mycothiol-dependent, have also been identified in M. tuberculosis.[14]

In Trypanosomes : Type I nitroreductases (NTRs) are the primary activators of nitro-aromatic drugs in trypanosomes.[4][15][16][17] These enzymes are generally absent in mammalian cells, providing a basis for selective toxicity. The reduction of the nitro group by NTRs leads to the formation of highly reactive metabolites. For instance, the activation of benznidazole, a nitroimidazole, by trypanosomal NTRs results in the formation of glyoxal, a reactive dialdehyde that can cause DNA damage.[17] Similarly, the activation of nifurtimox by NTRs generates cytotoxic nitrile metabolites.[16]

The general pathway for bioreductive activation can be visualized as follows:

Caption: Bioreductive activation of nitro-substituted triazoles.

Inhibition of Lanosterol 14α-Demethylase

In the context of antifungal activity, nitro-substituted triazoles can act as inhibitors of lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The triazole moiety of the compound coordinates with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This inhibition disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane. The presence of a nitro group can enhance the binding affinity of the triazole to the enzyme's active site.[7]

The signaling pathway for this mechanism is as follows:

Caption: Inhibition of lanosterol 14α-demethylase by nitro-substituted triazoles.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of nitro-substituted triazoles. Below are outlines of key experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a nitro-substituted triazole that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Compound: The nitro-substituted triazole is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells (no compound, no inoculum) are also included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Caption: Experimental workflow for MIC determination.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of nitro-substituted triazoles on mammalian cell lines.

Methodology:

-

Cell Seeding: Mammalian cells (e.g., Vero, HepG2) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the nitro-substituted triazole and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Nitroreductase Activity Assay

Objective: To measure the ability of a specific nitroreductase to activate a nitro-substituted triazole.

Methodology (Spectrophotometric):

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a reduced cofactor (e.g., NADH or NADPH), the purified nitroreductase enzyme, and the nitro-substituted triazole substrate.

-

Reaction Initiation: The reaction is initiated by the addition of the enzyme or the substrate.

-

Monitoring Cofactor Oxidation: The decrease in absorbance due to the oxidation of NADH or NADPH is monitored spectrophotometrically at 340 nm over time.

-

Calculation of Activity: The rate of cofactor oxidation is used to calculate the enzyme activity, typically expressed in units per milligram of protein.

Caption: Workflow for a spectrophotometric nitroreductase assay.

Conclusion

The mechanisms of action of nitro-substituted triazoles are multifaceted, with bioreductive activation by pathogen-specific nitroreductases being a key pathway for their antimicrobial and antiparasitic effects. This selective activation provides a therapeutic window, minimizing toxicity to the host. For antifungal applications, the inhibition of lanosterol 14α-demethylase remains a critical mechanism. The quantitative data presented in this guide highlight the potent activity of these compounds, often surpassing that of existing drugs. The detailed experimental protocols provide a foundation for further research and development in this promising area of medicinal chemistry. Future work should continue to explore the structure-activity relationships of these compounds to optimize their efficacy and safety profiles, as well as to investigate potential mechanisms of resistance.

References

- 1. Synthesis and evaluation of triazole congeners of nitro-benzothiazinones potentially active against drug resistant Mycobacterium tuberculosis demonstrating bactericidal efficacy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and evaluation of triazole congeners of nitro-benzothiazinones potentially active against drug resistant Mycobacterium tuberculosis demonstrating bactericidal efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrotriazole- and Imidazole-Based Amides and Sulfonamides as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of a Mycothiol-Dependent Nitroreductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploiting the Drug-Activating Properties of a Novel Trypanosomal Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nifurtimox Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of benznidazole by trypanosomal type I nitroreductases results in glyoxal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

research on nitrotriazoles as energetic materials

An In-depth Technical Guide to Nitrotriazoles as Energetic Materials

Introduction

Nitrogen-rich heterocyclic compounds are a cornerstone in the development of advanced energetic materials, offering a superior combination of high performance, thermal stability, and reduced sensitivity compared to traditional nitroaromatic explosives. Among these, nitrotriazoles have emerged as a particularly promising class of compounds. The 1,2,4-triazole and 1,2,3-triazole ring systems, when substituted with nitro (-NO₂) groups, form a dense, high-energy backbone with a significantly positive heat of formation, contributing to enhanced detonation performance. These materials are being explored for a wide range of applications, from melt-castable explosives to solid rocket propellants.[1][2]

This technical guide provides a comprehensive overview of the synthesis, characterization, and performance of nitrotriazole-based energetic materials. It is intended for researchers and scientists in the fields of chemistry and materials science, offering detailed experimental methodologies, comparative performance data, and an exploration of the fundamental structure-property relationships that govern the behavior of these advanced materials.

Synthesis of Nitrotriazole-Based Energetic Materials

The synthesis of nitrotriazole energetic materials typically involves the construction of the triazole ring followed by nitration, or the introduction of nitro groups onto a pre-existing triazole scaffold. Functionalization with amino, azido, or other energetic moieties can further enhance performance.[3][4]

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of a C-aminonitrotriazole, a common precursor for more complex energetic materials. This protocol is a composite of methodologies described in the literature.[3][5]

Materials:

-

3,5-Diamino-1,2,4-triazole

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Deionized water

-

Ice

Procedure:

-

Diazotization: A solution of 3,5-diamino-1,2,4-triazole is prepared in concentrated sulfuric acid and cooled in an ice bath to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 10 °C. The reaction mixture is stirred for 1-2 hours.

-

Reaction with Carbonate: The resulting diazonium salt solution is slowly added to a cooled, saturated solution of ammonium carbonate. This step must be performed with vigorous stirring and careful temperature control.

-

Reduction: After the carbonate reaction is complete, hydrazine hydrate is added cautiously to the mixture. The solution is then gently heated to facilitate the reduction and formation of the aminonitrotriazole precursor.

-

Isolation and Purification: The reaction mixture is cooled, and the precipitated product is collected by vacuum filtration. The crude product is washed with cold water and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield the purified C-aminonitrotriazole.[3]

Caption: Generalized synthesis pathway for a C-aminonitrotriazole.

Physicochemical and Energetic Properties

The performance of an energetic material is defined by a combination of key properties, including density (ρ), detonation velocity (D), detonation pressure (P), heat of formation (ΔHf), and sensitivity to external stimuli like impact and friction. The following tables summarize the reported properties for several representative nitrotriazole compounds, providing a basis for comparison.

Performance Data of Nitrotriazole Derivatives

This table presents data for various nitrotriazole-based compounds, highlighting the influence of different functional groups and structural motifs on their energetic performance.

| Compound Name | Density (ρ) (g·cm⁻³) | Detonation Velocity (D) (m·s⁻¹) | Detonation Pressure (P) (GPa) | Impact Sensitivity (IS) (J) | Ref. |

| Trinitromethyl nitrotriazole (TNMNT) | 1.96 | 9031 | 35.23 | 8 - 30 | [1] |

| TNMNT Hydrazinium Salt | 1.81 (calc) | 9031 | 36.22 | 8 | [2] |

| TNMNT Potassium Salt | 2.12 (calc) | 8899 | 34.24 | 30 | [1] |

| Ammonium 5,5'-dinitro-3,3'-triazene-1,2,4-triazolate | N/A | 8011 - 9044 (calc) | 23.7 - 34.8 (calc) | 15 - 45 | [6] |

| 2-Amino-4,5-dinitro-1,2,3-2H-triazole | 1.83 | 8843 (calc) | 36.2 (calc) | 24 | [7] |

| 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO) | 1.93 | 8150 | 27.0 | >50 | [8] |

Comparative Performance with Standard Explosives

To contextualize the performance of nitrotriazoles, this table compares a high-performing derivative with benchmark energetic materials like RDX and HMX.

| Compound | Density (ρ) (g·cm⁻³) | Detonation Velocity (D) (m·s⁻¹) | Detonation Pressure (P) (GPa) | Impact Sensitivity (IS) (J) | Ref. |

| Trinitromethyl nitrotriazole (TNMNT) | 1.96 | 9031 | 35.23 | 8 - 30 | [1] |

| RDX (Cyclotrimethylenetrinitramine) | 1.80 | 8762 | 35.0 | 7.5 | [7] |

| HMX (Cyclotetramethylenetetranitramine) | 1.91 | 9100 | 39.3 | 7.4 | [1] |

| TATB (Triaminotrinitrobenzene) | 1.94 | 8114 | 31.2 | >50 | [5][7] |

Characterization of Energetic Materials

A systematic characterization protocol is essential to determine the safety, stability, and performance of newly synthesized energetic materials.

Standard Experimental Protocols for Characterization

1. Density Measurement:

-

Method: Gas pycnometry is the standard method for determining the density of powdered solids.

-

Protocol: A sample of the energetic material is weighed and placed in the sample chamber of a gas pycnometer. The chamber is filled with an inert gas (typically helium) to a known pressure. The gas is then expanded into a second reference chamber of known volume. The final pressure is measured, and the solid's volume is calculated using the ideal gas law. Density is then determined by dividing the sample's mass by its calculated volume.[9]

2. Thermal Stability Analysis (DSC/TGA):

-

Method: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points, decomposition temperatures, and mass loss profiles.[10][11]

-

Protocol: A small sample (1-5 mg) is placed in an aluminum or copper pan and heated in the DSC/TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 5 or 10 °C/min). The DSC measures the heat flow to or from the sample relative to a reference, revealing endothermic events (melting) and exothermic events (decomposition). The TGA simultaneously measures the mass of the sample as a function of temperature, indicating decomposition through mass loss.[12] The onset temperature of the first major exothermic peak in the DSC curve is typically reported as the decomposition temperature (Td).[1]

3. Sensitivity Testing:

-

Method: Impact and friction sensitivity are measured to assess the material's stability against accidental initiation. The BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer and friction tester are standard apparatuses.

-

Protocol (Impact): A sample is placed on an anvil, and a specified weight is dropped from varying heights. The impact sensitivity is reported as the energy in Joules (J) corresponding to the height at which a reaction (e.g., sound, flash, or smoke) is observed in 50% of trials (H₅₀).[7]

-

Protocol (Friction): A sample is subjected to a moving, weighted porcelain pin on a fixed porcelain plate. The friction force is increased until a reaction occurs. The sensitivity is reported as the force in Newtons (N) at which initiation is observed.[1]

References

- 1. Energetic performance of trinitromethyl nitrotriazole (TNMNT) and its energetic salts - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03909A [pubs.rsc.org]

- 2. Energetic performance of trinitromethyl nitrotriazole (TNMNT) and its energetic salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Triazene-bridged energetic materials based on nitrotriazole: synthesis, characterization, and laser-ignited combustion performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pscfiles.tamu.edu [pscfiles.tamu.edu]

- 11. "Characterization of encapsulated energetic materials for trace explosi" by Michelle D. Gonsalves, James L. Smith et al. [digitalcommons.uri.edu]

- 12. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]

An In-depth Technical Guide to Understanding Regioselectivity in Nitrotriazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing regioselectivity in the synthesis of nitrotriazoles. It is designed to equip researchers, scientists, and professionals in drug development with a thorough understanding of the factors that control the formation of specific nitrotriazole isomers, enabling the targeted synthesis of compounds with desired properties. This document delves into the reaction mechanisms, the influence of electronic and steric effects, and provides detailed experimental protocols for the synthesis of key nitrotriazole derivatives.

Introduction to Nitrotriazoles and the Importance of Regioselectivity

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. The introduction of a nitro group to the triazole ring gives rise to nitrotriazoles, a class of compounds with significant applications in various fields, including pharmaceuticals, agrochemicals, and energetic materials. The position of the nitro group and other substituents on the triazole ring, known as regiochemistry, plays a pivotal role in determining the molecule's physicochemical properties, biological activity, and performance characteristics. Therefore, controlling the regioselectivity during the synthesis is of paramount importance for the rational design and development of novel nitrotriazole-based compounds.

The synthesis of 1,2,3-triazoles is often achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne (the Huisgen cycloaddition). The regiochemical outcome of this reaction, leading to either 1,4-disubstituted or 1,5-disubstituted 1,2,3-triazoles, can be influenced by various factors, including the nature of the reactants, catalysts, and reaction conditions. Similarly, the synthesis of 1,2,4-triazoles can also yield different regioisomers depending on the synthetic route employed.

Factors Influencing Regioselectivity

The regiochemical outcome of nitrotriazole synthesis is a delicate interplay of electronic and steric factors, often modulated by the choice of catalyst and reaction conditions.

Electronic Effects

The electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the reactants, thereby directing the regioselectivity of the cycloaddition. In the context of 1,3-dipolar cycloaddition for the synthesis of 1,2,3-nitrotriazoles, the nitro group on the alkyne or the azide can polarize the molecule, favoring one transition state over the other.

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the electronic effects on the regioselectivity of triazole synthesis. These studies analyze the energy profiles of the reaction pathways leading to different isomers, often revealing that the transition state leading to the thermodynamically more stable product is favored.[1][2] For instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the reaction generally yields 1,4-disubstituted 1,2,3-triazoles as the major product.[3]

Steric Effects

Steric hindrance between bulky substituents on the azide and the alkyne can play a crucial role in determining the regioselectivity. The transition state that minimizes steric repulsion between the substituents is generally favored. For example, in the synthesis of 1,5-disubstituted 1,2,3-triazoles, the use of bulky groups on the reactants can favor the formation of the 1,5-isomer to alleviate steric strain. The interplay between steric and electronic effects can be complex, and the dominant factor can vary depending on the specific reactants and conditions.[4][5][6][7]

Catalysis

The choice of catalyst is a powerful tool for controlling the regioselectivity of triazole synthesis.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is renowned for its high regioselectivity, almost exclusively producing 1,4-disubstituted 1,2,3-triazoles .[3][8] The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide.

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper catalysis, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, favor the formation of 1,5-disubstituted 1,2,3-triazoles .[1] The proposed mechanism involves the formation of a ruthenium-vinylidene intermediate.

The ability to switch the regioselectivity by simply changing the catalyst provides a versatile platform for the synthesis of a wide range of triazole isomers.

Synthesis of Nitrotriazole Isomers: A Quantitative Perspective

The following tables summarize the regioselective synthesis of various nitrotriazole isomers, highlighting the reaction conditions and the observed isomer ratios where available.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Major Isomer | Isomer Ratio (Major:Minor) | Yield (%) | Reference |

| Arylacetylene | m-Nitroazidobenzene | Hot water | 1,4-Disubstituted | Exclusive | High | [9] |

| Aliphatic alkyne | m-Nitroazidobenzene | Hot water | 1,4-Disubstituted | Exclusive | Excellent | [9] |

| Aliphatic alkyne | Other azides | Hot water | 1,4-Disubstituted | 3:1 to 28.6:1 | - | [9] |

| Nitroolefins | Organic azides | Copper catalyst, 110°C | 4-Nitro-1,5-trisubstituted-1,2,3-triazole | High regioselectivity | up to 96 | [8][10] |

| Cinnamic acid | Aryl azide | Cu(OTf)₂, Ascorbic acid, DMF, 115°C | 1,5-Disubstituted-1,2,3-triazole | High regioselectivity | up to 80 | [8][10] |

| N-BOC-propargylamine | 2-Azido-N-methylacetamide | CuSO₄·5H₂O, Sodium ascorbate, H₂O/t-BuOH | 1,4-Disubstituted | - | 81 | [1] |

| N-BOC-propargylamine | 2-Azido-N-methylacetamide | Cp*RuCl(COD), Toluene | 1,5-Disubstituted | - | 84 | [1] |

| 1,3-Diazido-2-nitro-2-azapropane | Propargyl alcohol | Copper catalyst | 1,4-Disubstituted | Major product | >84 | [3] |

| Sodium 4-nitro-1,2,3-triazolate | Ethyl bromide | - | N2-ethyl-4-nitro-1,2,3-triazole | 4:8:1 (N1:N2:N3) | - | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of specific nitrotriazole isomers.

General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC[3]

To a solution of the corresponding azide (1.0 eq) in a mixture of t-BuOH and H₂O (1:1, 0.2 M) is added the terminal alkyne (1.1 eq), followed by sodium ascorbate (0.2 eq of a freshly prepared 1 M aqueous solution) and copper(II) sulfate pentahydrate (0.05 eq). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

General Procedure for the Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via RuAAC[1]

To a solution of the azide (1.0 eq) and the alkyne (1.2 eq) in anhydrous toluene (0.2 M) under an inert atmosphere is added Cp*RuCl(COD) (0.02 eq). The reaction mixture is stirred at 80 °C for 4-12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the 1,5-disubstituted 1,2,3-triazole.

Synthesis of 1-Aryl-4-nitro-1,2,3-triazoles

Detailed protocols for the direct synthesis of 1-aryl-4-nitro-1,2,3-triazoles are less commonly reported as a general procedure. However, a multi-step approach is often employed, starting with the synthesis of a 1-aryl-1,2,3-triazole followed by nitration.

Step 1: Synthesis of 1-Aryl-1,2,3-triazole (via CuAAC) Follow the general procedure for CuAAC as described in section 4.1, using an aryl azide and a suitable terminal alkyne.

Step 2: Nitration of 1-Aryl-1,2,3-triazole To a solution of the 1-aryl-1,2,3-triazole in concentrated sulfuric acid at 0 °C is added a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise. The reaction mixture is stirred at a controlled temperature (e.g., 0-25 °C) for a specified time. The reaction is then quenched by pouring it onto ice, and the resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography to yield the 1-aryl-4-nitro-1,2,3-triazole. The regioselectivity of the nitration step will be directed by the existing substituents on the triazole and aryl rings.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships in the regioselective synthesis of nitrotriazoles.

References

- 1. Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

Synthetic Routes to 1-Alkyl-5-Nitro-1,2,3-Triazoles: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-alkyl-5-nitro-1,2,3-triazoles, a class of compounds of significant interest in medicinal chemistry and materials science. This document details the core synthetic strategies, provides specific experimental protocols, and presents quantitative data to facilitate the selection and implementation of the most suitable synthetic methodology.

Introduction

The 1,2,3-triazole core is a key pharmacophore in numerous clinically used drugs, including the anti-HIV agent TSAO and the antibiotic Cefatrizine. The introduction of a nitro group and an alkyl substituent at the N1 position can significantly modulate the physicochemical and biological properties of the triazole ring, making 1-alkyl-5-nitro-1,2,3-triazoles attractive targets for drug discovery and the development of energetic materials. This guide will focus on the two predominant synthetic strategies: the alkylation of 4(5)-nitro-1,2,3-triazole and the [3+2] cycloaddition of azides with nitroalkenes.

Synthetic Strategies

Alkylation of 4(5)-Nitro-1,2,3-Triazole

The direct alkylation of 4(5)-nitro-1,2,3-triazole is a common approach to introduce an alkyl group onto the triazole ring. However, this method is often complicated by a lack of regioselectivity, leading to a mixture of N1, N2, and N3-alkylated isomers.[1] The desired 1-alkyl-5-nitro-1,2,3-triazole is the N3-alkylation product, which is often formed as a minor isomer.[1] The separation of these regioisomers can be challenging and often requires careful chromatographic techniques.

Logical Relationship of Alkylation Products

Caption: Regioselectivity challenge in the alkylation of 4(5)-nitro-1,2,3-triazole.

[3+2] Cycloaddition of Azides and Nitroalkenes

A more regioselective and often higher-yielding approach is the [3+2] cycloaddition reaction between an organic azide and a nitroalkene. This method, a variation of the Huisgen 1,3-dipolar cycloaddition, constructs the triazole ring directly with the desired substitution pattern. The reaction typically proceeds under mild, catalyst-free conditions and involves the subsequent elimination of the nitro group.[2] This strategy offers a significant advantage by avoiding the formation of regioisomers.

Experimental Workflow for Cycloaddition

Caption: General workflow for the synthesis via [3+2] cycloaddition.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 1-alkyl-5-nitro-1,2,3-triazoles via the alkylation of 4(5)-nitro-1,2,3-triazole.

| Alkylating Agent | Base | Solvent(s) | Temperature (°C) | Time (h) | Yield of 1-Alkyl-5-nitro Isomer (%) | Reference |

| Methyl Iodide | Sodium Hydride | THF/Acetone | 20 | 2 | 60 | [3] |

Note: The yield for the alkylation method specifically refers to the isolated yield of the desired 1-alkyl-5-nitro-1,2,3-triazole isomer after purification.

Detailed Experimental Protocols

Synthesis of 1-Methyl-5-nitro-1,2,3-triazole via Alkylation

This protocol is adapted from the synthesis of 1-methyl-5-nitro-1H-1,2,3-triazole as described in a US patent.[3]

Materials:

-

4-nitro-2H-1,2,3-triazole (2.0 g, 17.5 mmol)

-

Sodium Hydride (NaH) (1.7 g, 35.0 mmol, 2.0 eq.)

-

Methyl Iodide (CH₃I) (3.68 g, 26.3 mmol, 1.5 eq.)

-

Tetrahydrofuran (THF) (10 mL)

-

Acetone (40 mL)

-

Dichloromethane

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate (6:1)

Procedure:

-

To a 100-mL single-neck round-bottomed flask containing 4-nitro-2H-1,2,3-triazole (2.0 g, 17.5 mmol) and THF (10 mL) at 0°C, add NaH (1.7 g, 35.0 mmol, 2.0 eq.).

-

Stir the mixture at 0°C for 15 minutes.

-

Add a solution of CH₃I (3.68 g, 26.3 mmol, 1.5 eq.) in acetone (40 mL) to the reaction mixture.

-

Stir the resulting reaction mixture at room temperature for 2 hours.

-

Quench the reaction by adding water (20 mL) at 0°C and concentrate the mixture under reduced pressure.

-

Dilute the residue with dichloromethane (100 mL).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by silica-gel column chromatography eluting with 6:1 petroleum ether/ethyl acetate to afford 1-methyl-5-nitro-1H-1,2,3-triazole (1.34 g, 60% yield) as a white solid. The isomeric 1-methyl-4-nitro-1H-1,2,3-triazole is also isolated (800 mg, 35% yield) as a slightly yellow solid.

General Procedure for Catalyst-Free 1,3-Dipolar Cycloaddition of Nitroalkenes with Sodium Azide

This protocol provides a general framework for the synthesis of 1,2,3-triazole derivatives from nitroalkenes and sodium azide.[2]

Materials:

-

Nitroalkene (1.0 mmol)

-

Sodium Azide (NaN₃) (1.5 mmol)

-

Solvent (e.g., DMSO, DMF)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Dissolve the nitroalkene (1.0 mmol) in the chosen solvent in a round-bottom flask.

-

Add sodium azide (1.5 mmol) to the solution.

-

Stir the reaction mixture at the appropriate temperature (can range from room temperature to elevated temperatures depending on the substrate) and monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield the pure 1,2,3-triazole derivative.

Conclusion

The synthesis of 1-alkyl-5-nitro-1,2,3-triazoles can be effectively achieved through two primary routes. The alkylation of 4(5)-nitro-1,2,3-triazole offers a direct approach but is hampered by the formation of regioisomers, necessitating careful purification. In contrast, the [3+2] cycloaddition of organic azides with nitroalkenes provides a highly regioselective and efficient method for the construction of the desired triazole core. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the tolerance of the substrates to the reaction conditions. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science for the synthesis of this important class of compounds.

References

An In-Depth Technical Guide to the Alkylation Reactions of 4-Nitro-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the alkylation reactions of 4-nitro-1,2,3-triazole, a critical scaffold in the development of energetic materials and pharmacologically active compounds. This document details experimental protocols, presents quantitative data on reaction outcomes, and explores the mechanistic underpinnings of these reactions to inform synthetic strategies and guide future research.

Introduction

The alkylation of 4-nitro-1,2,3-triazole is a fundamental transformation for introducing a wide array of substituents onto the triazole ring, thereby modulating its physicochemical and biological properties.[1] This reaction typically proceeds in a basic medium, leading to the formation of a mixture of N-alkylated regioisomers: 1-alkyl-4-nitro-1,2,3-triazole (N1), 2-alkyl-4-nitro-1,2,3-triazole (N2), and 1-alkyl-5-nitro-1,2,3-triazole (N3).[1][2] The distribution of these isomers is highly dependent on the reaction conditions, making the control of regioselectivity a key challenge and an area of active investigation.[2] Understanding and controlling the outcome of these reactions is crucial for accessing specific isomers that may possess desirable properties, such as high energy density for materials applications or specific biological activities for drug development.[1]

General Reaction Pathway

The alkylation of 4-nitro-1,2,3-triazole generally follows an SN2 mechanism where the deprotonated nitrotriazolate anion acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The reaction invariably yields a mixture of the three possible regioisomers.[1]

Caption: General reaction scheme for the alkylation of 4-nitro-1,2,3-triazole.

Experimental Protocols

The following protocols are generalized from reported procedures and provide a starting point for the synthesis of N-alkylated 4-nitro-1,2,3-triazoles.[1]

General Procedure for the Alkylation of 4-Nitro-1,2,3-triazole

Materials:

-

4-Nitro-1,2,3-triazole

-

Alkylating agent (e.g., alkyl halide, dialkyl sulfate)

-

Base (e.g., NaOH, KOH, NaHCO₃)

-

Solvent (e.g., Ethanol, Water, DMF)

Procedure:

-

A suspension of 4-nitro-1,2,3-triazole (1 equivalent) is prepared in the chosen solvent.

-

An equimolar amount of the base is added to the suspension, and the mixture is stirred.

-

The alkylating agent (typically 0.9-1.1 equivalents) is added to the reaction mixture.

-

The mixture is heated to the desired temperature (ranging from room temperature to reflux) and stirred for a specified time (from minutes to several hours).

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy of the crude reaction mixture.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is treated with water and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product mixture of N1, N2, and N3 isomers.

Example: Alkylation with Ethyl Bromide

To a suspension of 4-nitro-1,2,3-triazole (2.85 g, 25 mmol) in ethanol (15 mL), an equimolar quantity of sodium hydroxide is added. Ethyl bromide (2.72 g, 25 mmol) is then added, and the mixture is heated to 70 °C and stirred for 10 hours. After cooling, the ethanol is removed in vacuo. Water (10 mL) is added to the residue, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to give a mixture of N-ethyl-4-nitro-1,2,3-triazoles.[1]

Quantitative Data and Regioselectivity

The regioselectivity of the alkylation reaction is a critical aspect, with the ratio of N1, N2, and N3 isomers being influenced by several factors. The following table summarizes the reaction conditions and outcomes for the alkylation of 4-nitro-1,2,3-triazole with various alkylating agents.[1]

| Entry | Alkyl Group (R) | Alkylating Agent | Base | Solvent | Temp (°C) | Time | Overall Yield (%) | Isomer Ratio (N1:N2:N3) |

| 1 | Methyl (Me) | Me₂SO₄ | NaOH | EtOH | 78 | 5 min | 86 | 39:51:10 |

| 2 | Ethyl (Et) | Et₂SO₄ | NaOH | EtOH | 78 | 5 min | 85 | 40:48:12 |

| 3 | n-Propyl (n-Pr) | n-Pr₂SO₄ | NaOH | EtOH | 78 | 10 min | 83 | 38:52:10 |

| 4 | Ethyl (Et) | EtBr | NaOH | EtOH | 70 | 10 h | 85 | 37:57:6 |

| 5 | n-Butyl (n-Bu) | n-BuBr | NaOH | EtOH | 80 | 5 h | 82 | 41:53:6 |

| 6 | Benzyl (Bn) | BnCl | NaOH | EtOH | 80 | 5 h | 88 | 64:30:6 |

| 7 | Cyclohexyl | c-Hex-ONO₂ | NaOH | EtOH-H₂O | 78-95 | 25 h | 8 | 37:45:18 |

Factors Influencing Regioselectivity

The regiochemical outcome of the alkylation is a complex interplay of electronic and steric factors.

Caption: Key factors that determine the isomeric ratio in 4-nitro-1,2,3-triazole alkylation.

-

Nature of the Alkylating Agent: Sterically bulky alkylating agents tend to favor alkylation at the less hindered N1 and N2 positions. For instance, tert-butylation under certain acidic conditions can lead to the selective formation of the 1-tert-butyl-4-nitro-1,2,3-triazole.[2] The reactivity of the alkylating agent (hard vs. soft electrophile) also plays a role in determining the site of attack on the ambident nitrotriazolate anion.

-

Base and Counter-ion: The choice of base and the resulting counter-ion can influence the nucleophilicity of the different nitrogen atoms in the triazole ring through coordination effects.

-

Solvent: The polarity of the solvent affects the dissociation of the triazolate salt and the solvation of the anion, which in turn can influence the regioselectivity.

-

Temperature: Reaction temperature can shift the balance between kinetically and thermodynamically controlled products.

Separation of Regioisomers

The separation of the resulting mixture of N-alkylated isomers is often challenging due to their similar physical properties. An effective methodology relies on the differential basicity and reactivity of the isomers, particularly in quaternization reactions.[1] The N3-isomers are generally more reactive towards quaternization.

Caption: Workflow for the separation of N-alkylated 4-nitro-1,2,3-triazole isomers.

Biological Relevance for Drug Development

While a significant portion of the research on alkylated 4-nitro-1,2,3-triazoles is focused on their application as energetic materials, their structural motifs are also of interest in medicinal chemistry. Triazole-containing compounds are known to exhibit a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[3][4]

The introduction of a nitro group can enhance the biological activity of heterocyclic compounds. For instance, nitro-triazole derivatives have shown excellent antifungal activity, in some cases surpassing that of the commercial drug fluconazole, particularly against resistant strains.[3] The proposed mechanism of action for azole antifungals involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway of fungi.[3]

While specific signaling pathways for N-alkylated 4-nitro-1,2,3-triazoles are not well-established in the literature, their potential to interact with biological targets such as enzymes makes them attractive candidates for further investigation in drug discovery programs. The diverse substituents that can be introduced via alkylation allow for the fine-tuning of their steric and electronic properties to optimize interactions with target proteins.

Conclusion

The alkylation of 4-nitro-1,2,3-triazole is a versatile yet complex reaction that provides access to a range of N-substituted isomers with significant potential in both materials science and medicinal chemistry. A thorough understanding of the reaction mechanism and the factors governing its regioselectivity is paramount for the rational design and synthesis of compounds with desired properties. The development of efficient methods for the separation of the resulting regioisomers further enhances the utility of this chemical transformation. Future research in this area will likely focus on the development of more selective alkylation methods and the exploration of the biological activities of the synthesized compounds to unlock their full potential in drug development.

References

- 1. Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

Methodological & Application

Application Notes and Protocols for 1-Methyl-4-nitro-1,2,3-triazole in High-Energy Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-methyl-4-nitro-1,2,3-triazole, a nitrogen-rich heterocyclic compound with potential applications in the field of high-energy materials. Due to the limited availability of specific experimental energetic data for this compound, this document also includes data from its isomers and other relevant nitro-triazole derivatives to provide a comparative context for its potential performance.

Introduction

Nitro-1,2,3-triazoles are a class of energetic materials that have garnered significant interest due to their high nitrogen content, thermal stability, and tunable energetic properties.[1] The presence of the nitro group enhances the oxygen balance and density, which are crucial for detonation performance. The 1,2,3-triazole ring serves as a stable backbone, contributing to the overall thermal stability of the molecule. This compound is one of the three possible N-methylated isomers of 4-nitro-1,2,3-triazole. The position of the methyl group can influence the molecule's crystal packing, density, and ultimately its energetic characteristics.

Physicochemical and Energetic Properties

Table 1: Physicochemical and Energetic Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |

| This compound | C₃H₄N₄O₂ | 128.09 | Data not available | Data not available | Data not available | Data not available | Data not available | [2][3] |

| 2-Methyl-4-nitro-1,2,3-triazole | C₃H₄N₄O₂ | 128.09 | Data not available | Data not available | Data not available | Data not available | Data not available | [1] |

| 3-Nitro-1,2,4-triazol-5-one (NTO) | C₂H₂N₄O₃ | 130.07 | 1.93 | ~8300 | ~31 | >35 | >353 | [4][5][6] |

| 1,1-diamino-2,2-dinitroethene (FOX-7) | C₂H₄N₄O₄ | 148.08 | 1.76 | 8335 | ~35 | 13 | 120 | [7][8] |

| 2,4,6-Triamino-1,3,5-trinitrobenzene (TATB) | C₆H₆N₆O₆ | 258.15 | 1.80 | 7350 | ~26 | 50 | >353 | [8] |

Note: The energetic properties of this compound are expected to be influenced by its density, which is currently unavailable. The data for related compounds are provided for comparative purposes.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the literature for the synthesis of this compound.

Materials:

-

4(5)-nitro-1,2,3-triazole

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Tetrahydrofuran (THF), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

To a solution of 4(5)-nitro-1,2,3-triazole in anhydrous THF at 0 °C, add sodium hydride portion-wise.

-

Stir the resulting mixture at 0 °C for 15-30 minutes.

-

Add a solution of methyl iodide in anhydrous acetone dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Remove the organic solvents under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to isolate this compound.

Note: This reaction involves the use of sodium hydride, which is highly reactive with water. All glassware should be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Methyl iodide is toxic and should be handled in a well-ventilated fume hood.

Characterization of High-Energy Materials

A general workflow for the characterization of newly synthesized potential high-energy materials is outlined below.

Workflow:

-

Structural Confirmation:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁴N)

-

Fourier-Transform Infrared (FT-IR) spectroscopy

-

Mass Spectrometry (MS)

-

Elemental Analysis

-

-

Purity Determination:

-

High-Performance Liquid Chromatography (HPLC)

-

Melting point analysis

-

-

Thermal Stability Assessment:

-

Differential Scanning Calorimetry (DSC) to determine melting and decomposition temperatures.

-

Thermogravimetric Analysis (TGA) to evaluate mass loss as a function of temperature.

-

-

Density Measurement:

-

Gas pycnometry for accurate density determination.

-

-

Sensitivity Testing:

-

Impact sensitivity (e.g., using a drop hammer apparatus).

-

Friction sensitivity (e.g., using a BAM friction tester).

-

Electrostatic discharge (ESD) sensitivity.

-

-

Performance Calculation/Measurement:

-

Calculation of detonation velocity and pressure using theoretical models (e.g., Kamlet-Jacobs equations) based on density and heat of formation.

-

Experimental determination of detonation velocity (e.g., using the D'Autriche method).

-

Visualizations

The following diagrams illustrate key aspects of the synthesis and evaluation of this compound.

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for characterizing energetic materials.

Caption: Structure-property relationships in nitro-triazole energetic materials.

Conclusion

This compound is a compound of interest in the field of high-energy materials due to its nitrogen-rich heterocyclic structure. While a clear synthesis protocol exists, a full experimental characterization of its energetic properties is not yet widely published. The provided data on related nitro-triazole compounds suggest that it has the potential to be an energetic material with a balance of performance and stability. Further research is required to fully determine its density, detonation parameters, and sensitivity to external stimuli to ascertain its suitability for practical applications in explosives or propellants. The protocols and workflows outlined in this document provide a framework for the synthesis and comprehensive evaluation of this and other novel energetic materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamic Properties of this compound [agris.fao.org]

- 4. 5-Nitro-1,2,4-triazole-3-one: A review of recent advances [energetic-materials.org.cn]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 1-Methyl-4-nitro-1,2,3-triazole as a Versatile Synthetic Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-4-nitro-1,2,3-triazole is a valuable and versatile synthetic precursor in organic chemistry and drug discovery. Its electron-deficient triazole ring, activated by the strongly withdrawing nitro group at the C4 position, makes it susceptible to a variety of chemical transformations. This reactivity allows for the introduction of diverse functional groups, enabling the synthesis of a wide array of more complex molecules with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use as a precursor in key chemical transformations, including nucleophilic aromatic substitution and reduction of the nitro group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₄N₄O₂ | [1] |

| Molecular Weight | 128.09 g/mol | [1] |

| Appearance | Slightly yellow solid | [2] |

| Purity | ≥95% | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the methylation of 4-nitro-2H-1,2,3-triazole. This reaction yields a mixture of N1 and N2 methylated isomers, which can be separated by column chromatography.[2]

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

4-Nitro-2H-1,2,3-triazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Tetrahydrofuran (THF), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a 100-mL single-neck round-bottomed flask containing 4-nitro-2H-1,2,3-triazole (2.0 g, 17.5 mmol) and anhydrous THF (10 mL) at 0 °C, add NaH (1.7 g, 35.0 mmol, 2.0 eq., 60% dispersion in mineral oil).

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of CH₃I (3.68 g, 26.3 mmol, 1.5 eq.) in anhydrous acetone (40 mL).

-

Allow the resulting reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the dropwise addition of water (20 mL) at 0 °C.

-

Concentrate the mixture under reduced pressure to remove the organic solvents.

-

Dilute the residue with dichloromethane (100 mL).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by silica-gel column chromatography using a mixture of petroleum ether and ethyl acetate (6:1) as the eluent.

Expected Yield:

-

1-Methyl-4-nitro-1H-1,2,3-triazole: 800 mg (35% yield) as a slightly yellow solid.[2]

-

1-Methyl-5-nitro-1H-1,2,3-triazole (isomer): 1.34 g (60% yield) as a white solid.[2]

Characterization Data (¹H NMR):

-

1-Methyl-4-nitro-1H-1,2,3-triazole: ¹H NMR (500 MHz, CDCl₃) δ 8.34 (s, 1H), 4.26 (s, 3H).[2]

-

1-Methyl-5-nitro-1H-1,2,3-triazole: ¹H NMR (500 MHz, CDCl₃) δ 8.16 (s, 1H), 4.31 (s, 3H).[2]

Caption: Synthesis of this compound.

Applications as a Synthetic Precursor

The primary utility of this compound as a synthetic precursor stems from the reactivity of the nitro group, which can be either displaced by a nucleophile or reduced to an amino group.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the nitro group and the triazole ring facilitates nucleophilic aromatic substitution (SNAr) at the C4 position. This allows for the introduction of a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a library of functionalized 1-methyl-1,2,3-triazoles. While specific protocols for this compound are not abundant in the literature, the general reactivity of nitrotriazoles suggests this is a viable synthetic route. For instance, the nitro group in 1-substituted 3-nitro-1H-1,2,4-triazoles has been shown to be displaced by alkoxides.[3]

General Workflow for Nucleophilic Aromatic Substitution:

Caption: General workflow for SNAr reactions.

Reduction to 1-Methyl-1H-1,2,3-triazol-4-amine

The nitro group of this compound can be readily reduced to the corresponding amine, 1-methyl-1H-1,2,3-triazol-4-amine. This amino-triazole is a valuable intermediate for further functionalization, such as in the synthesis of fused heterocyclic systems or as a scaffold in medicinal chemistry. Common reducing agents for nitroarenes include catalytic hydrogenation (e.g., Pd/C with H₂ or a transfer hydrogenation source like hydrazine hydrate) and metal-acid systems (e.g., SnCl₂/HCl).[3][4][5]

Materials:

-

This compound

-

Palladium on carbon (Pd/C), 10%

-

Hydrazine hydrate

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Celite®

Procedure:

-

To a solution of this compound in methanol, add 10% Pd/C (catalytic amount).

-

To this suspension, add hydrazine hydrate dropwise at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization if necessary.

Quantitative Data for Similar Reductions: While a specific yield for the reduction of this compound was not found, the reduction of various halogenated nitroarenes using Pd/C and hydrazine hydrate typically proceeds in good to excellent yields.[3][5]

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve this compound in ethanol.

-

Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

-

Reflux the reaction mixture until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and neutralize with a saturated sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Similar Reductions: The reduction of nitroindazoles using SnCl₂ in ethanol has been reported to proceed in moderate to good yields.[6]

Synthetic Utility of 1-Methyl-1H-1,2,3-triazol-4-amine: The resulting 4-amino-1-methyl-1,2,3-triazole is a versatile building block. For example, 4-amino-1,2,3-triazole derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), an important target in immuno-oncology.[7]

Caption: Reduction and subsequent functionalization.

Application in the Synthesis of Fused Heterocycles

This compound can serve as a starting material for the synthesis of fused heterocyclic systems, such as pyrazolo[4,3-d][8]triazoles. This can be achieved through a reaction sequence involving nucleophilic substitution of the nitro group with hydrazine, followed by cyclization.

Proposed Synthetic Pathway to Pyrazolo[4,3-d][2][8][9]triazoles

-

Nucleophilic Substitution with Hydrazine: Reaction of this compound with hydrazine hydrate would yield 1-methyl-4-hydrazinyl-1H-1,2,3-triazole.

-

Cyclization: The resulting hydrazinyl triazole can then be cyclized with a suitable three-carbon electrophile to form the pyrazolo[4,3-d][8]triazole ring system.

Caption: Proposed synthesis of fused heterocycles.

Conclusion

This compound is a readily accessible and highly useful synthetic intermediate. The presence of the nitro group activates the triazole ring for nucleophilic substitution and provides a handle for the introduction of an amino group via reduction. These transformations open up a wide range of possibilities for the synthesis of novel and complex molecules with potential applications in drug discovery and materials science. The protocols and application notes provided herein offer a starting point for researchers to explore the rich chemistry of this versatile precursor.

References

- 1. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for NMR Spectroscopy of N-methyl-4-nitro-1,2,3-triazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of N-methyl-4-nitro-1,2,3-triazole isomers. The following sections detail the necessary protocols for sample preparation, data acquisition, and spectral analysis, enabling unambiguous structural elucidation, which is critical for drug development and quality control.

Introduction